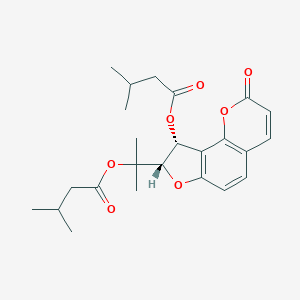
2-クロロ-4-(トリフルオロメチル)ピリミジン-5-カルボン酸メチル
説明
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 g/mol . This compound is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylate ester group at the 5-position of the pyrimidine ring . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
科学的研究の応用
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Pharmaceutical Research: It is used in the synthesis of various pharmaceutical compounds, including selective CB2 receptor agonists for the treatment of inflammatory and neuropathic pain.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Chemical Biology: It is used in the study of pyrimidine derivatives and their interactions with biological targets.
作用機序
Target of Action
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has been used in the synthetic preparation and discovery of highly selective CB2 receptor agonists . The CB2 receptor is primarily found in the peripheral nervous system and immune cells, and it plays a crucial role in managing pain and inflammation .
Mode of Action
This interaction could lead to changes in the signaling pathways associated with the receptor, thereby altering the physiological responses related to pain and inflammation .
Biochemical Pathways
The compound’s interaction with the CB2 receptor may affect various biochemical pathways. For instance, it could influence the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), both of which play significant roles in inflammatory responses . By modulating these pathways, the compound could potentially exert anti-inflammatory effects .
Result of Action
The compound’s interaction with the CB2 receptor could lead to a reduction in inflammation and neuropathic pain . For instance, it has been observed to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The efficacy and stability of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate could be influenced by various environmental factors. For instance, the compound’s storage temperature could impact its stability . Additionally, factors such as pH, presence of other compounds, and the specific biological environment could potentially affect its action.
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
化学反応の分析
Types of Reactions
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .
類似化合物との比較
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2,4-dichloropyrimidine-5-carboxylate: This compound has two chloro groups instead of one chloro and one trifluoromethyl group.
Methyl 2-(methylthio)pyrimidine-5-carboxylate: This compound has a methylthio group instead of a trifluoromethyl group.
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: This compound lacks the ester group and has a carboxylic acid group instead.
These similar compounds highlight the unique structural features of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, such as the presence of both a chloro and a trifluoromethyl group, which contribute to its distinct chemical properties and applications .
特性
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBJYUOPNGBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395175 | |
| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-27-6 | |
| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


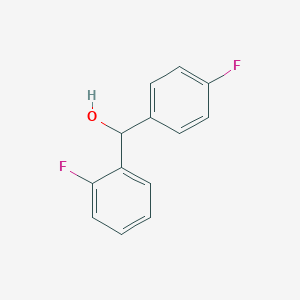
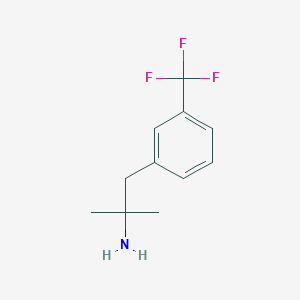
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
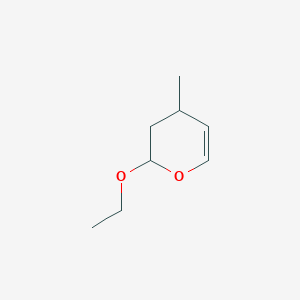
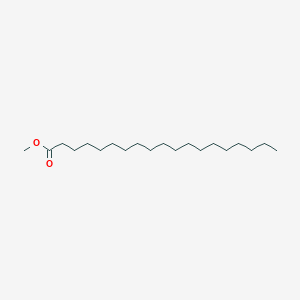
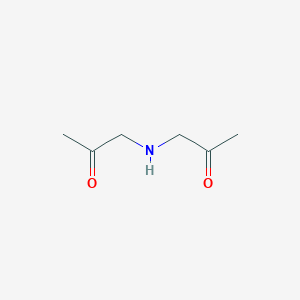

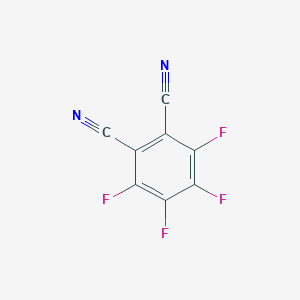
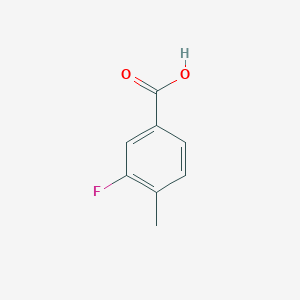
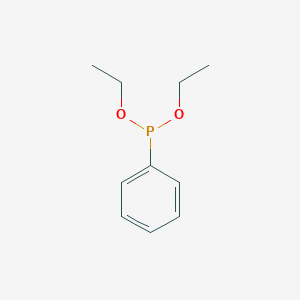
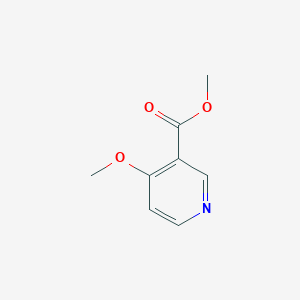
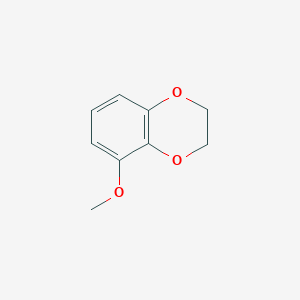
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
